![molecular formula C30H52 B091094 (1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane CAS No. 18046-88-3](/img/structure/B91094.png)
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is one of the serratane-type triterpenoids, which are secondary metabolites found in various plant species, particularly those belonging to the Lycopodium genus . These compounds have garnered interest due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane can be isolated from plants such as Lycopodium cernuum through extraction and chromatographic techniques . The dried and powdered whole plant is typically extracted with methanol to obtain a dark brown extract. This extract is then subjected to a series of chromatographic techniques to yield pure serratane I
Análisis De Reacciones Químicas
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serratane I can lead to the formation of serratenedione, while reduction can yield serratenediol .
Aplicaciones Científicas De Investigación
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[138003,1206,11In chemistry, it serves as a model compound for studying triterpenoid biosynthesis and chemical transformations . In biology and medicine, serratane I and its derivatives have shown promising activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . These properties make serratane I a potential candidate for the development of new therapeutic agents. Additionally, serratane I has been investigated for its role in traditional medicine, particularly in the treatment of central nervous system and inflammation-related diseases .
Mecanismo De Acción
The mechanism of action of serratane I involves its interaction with various molecular targets and pathways. For instance, serratane I has been shown to inhibit cholinesterases and β-secretase 1, which are key targets for the treatment of Alzheimer’s disease . The compound’s anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane is part of a larger group of serratane-type triterpenoids, which include compounds such as serratane II (14-α-H), serratenediol, and serratenedione . These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific stereochemistry and biological activities. Compared to other triterpenoids, serratane I and its derivatives exhibit distinct pharmacological properties, making them valuable for further research and potential therapeutic applications .
Propiedades
Número CAS |
18046-88-3 |
|---|---|
Fórmula molecular |
C30H52 |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane |
InChI |
InChI=1S/C30H52/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h21-25H,8-20H2,1-7H3/t21-,22+,23+,24+,25+,28+,29-,30+/m1/s1 |
Clave InChI |
SKHPWXHRIDLXBT-GKAFTTDVSA-N |
SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4[C@@H](C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Sinónimos |
β-Serratane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


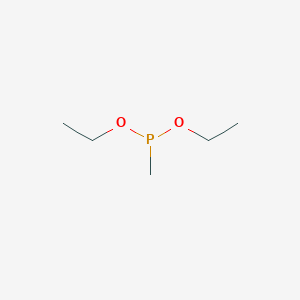



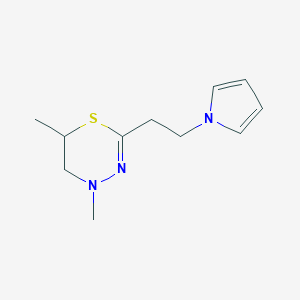



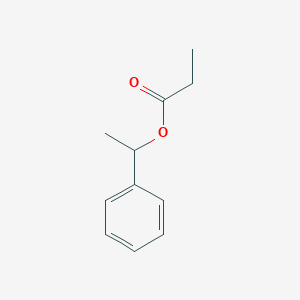
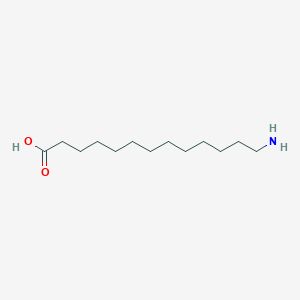
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
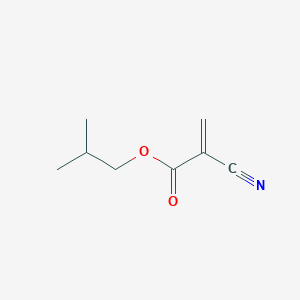
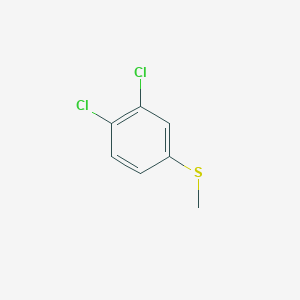
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
